molecular formula C25H39NO3 B12372633 (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide

Cat. No.: B12372633
M. Wt: 401.6 g/mol
InChI Key: WLQISWHMHISXMV-KUBAVDMBSA-N
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Description

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide is a complex organic compound characterized by multiple double bonds and a dihydroxypropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as docosahexaenoic acid and 1,3-dihydroxypropan-2-amine.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment to ensure consistency and efficiency. The process may include purification steps such as distillation, crystallization, or chromatography to obtain a high-purity product.

Chemical Reactions Analysis

Types of Reactions

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the double bonds or other functional groups within the molecule.

    Substitution: Substitution reactions can introduce new functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides or hydroxylated derivatives, while reduction may result in saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide is studied for its unique structural properties and reactivity. It can serve as a model compound for understanding the behavior of similar molecules.

Biology

In biological research, this compound may be investigated for its potential effects on cellular processes and its interactions with biological molecules.

Medicine

In medicine, this compound could be explored for its therapeutic potential, such as anti-inflammatory or antioxidant properties.

Industry

In industrial applications, this compound may be used in the development of new materials, pharmaceuticals, or other products requiring specific chemical properties.

Mechanism of Action

The mechanism of action of (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide involves its interaction with molecular targets such as enzymes or receptors. The pathways involved may include modulation of signaling cascades or alteration of metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other polyunsaturated fatty acid derivatives and amides with similar structural features.

Uniqueness

What sets (4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide apart is its specific combination of double bonds and functional groups, which may confer unique reactivity and biological activity.

Properties

Molecular Formula

C25H39NO3

Molecular Weight

401.6 g/mol

IUPAC Name

(4Z,7Z,10Z,13Z,16Z,19Z)-N-(1,3-dihydroxypropan-2-yl)docosa-4,7,10,13,16,19-hexaenamide

InChI

InChI=1S/C25H39NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-25(29)26-24(22-27)23-28/h3-4,6-7,9-10,12-13,15-16,18-19,24,27-28H,2,5,8,11,14,17,20-23H2,1H3,(H,26,29)/b4-3-,7-6-,10-9-,13-12-,16-15-,19-18-

InChI Key

WLQISWHMHISXMV-KUBAVDMBSA-N

Isomeric SMILES

CC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CCC(=O)NC(CO)CO

Canonical SMILES

CCC=CCC=CCC=CCC=CCC=CCC=CCCC(=O)NC(CO)CO

Origin of Product

United States

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